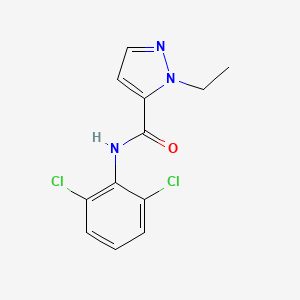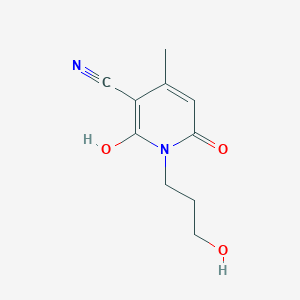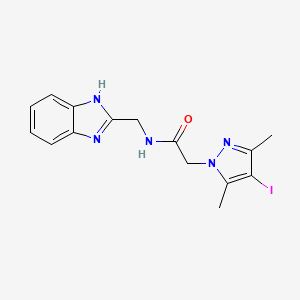![molecular formula C22H12Cl4N4O4 B11073022 (4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11073022.png)
(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-chloro-5-nitroaniline and 4-hydroxybenzaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the nitro group results in amino derivatives.
Scientific Research Applications
5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroanilino)-4-[(E)-1-(4-hydroxyphenyl)methylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-(2-Nitroanilino)-4-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of chloro, nitro, and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various scientific studies.
Properties
Molecular Formula |
C22H12Cl4N4O4 |
|---|---|
Molecular Weight |
538.2 g/mol |
IUPAC Name |
(4E)-5-(2-chloro-5-nitrophenyl)imino-4-[(4-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C22H12Cl4N4O4/c23-12-8-17(25)20(18(26)9-12)29-22(32)15(7-11-1-4-14(31)5-2-11)21(28-29)27-19-10-13(30(33)34)3-6-16(19)24/h1-10,31H,(H,27,28)/b15-7+ |
InChI Key |
LFAMDBZNWUZIRU-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072942.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11072950.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide](/img/structure/B11072957.png)

![4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B11072984.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11072986.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)

![(4E)-2-(2-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11073003.png)

![ethyl 5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate](/img/structure/B11073032.png)
![6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11073037.png)
![N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11073041.png)
